4-Chloropyridazine

Description

Overview of Pyridazine (B1198779) Chemistry and Significance

The pyridazine nucleus is a fundamental scaffold in the development of complex chemical structures and pharmacologically active agents.

The exploration of pyridazine chemistry dates back to the late 19th century. In 1886, during his research on the Fischer indole (B1671886) synthesis, Emil Fischer was the first to prepare a pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org Shortly after, in 1895, the parent pyridazine heterocycle was first synthesized by Tauber. sphinxsai.com This was achieved by oxidizing benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step. wikipedia.org Despite these early syntheses, pyridazines remained less studied compared to their isomers, pyrimidine (B1678525) and pyrazine, partly because they are rarely found in nature. wikipedia.orgsphinxsai.com The first naturally occurring pyridazines, which were amino acids classified as hexahydropyridazines, were not discovered until 1971, produced by the bacterium Streptomyces jamaicensis. liberty.edu

The pyridazine ring serves as a crucial building block for creating more complex, polyfunctional heterocyclic compounds. sarpublication.com Its unique physicochemical properties, including weak basicity and a high dipole moment, make it a valuable scaffold in medicinal chemistry and molecular recognition. nih.govnih.gov The adjacent nitrogen atoms can participate in robust, dual hydrogen-bonding, which is significant for drug-target interactions. nih.govnih.gov The structure's inherent polarity and potential to reduce interactions with certain enzymes add to its value in drug discovery. nih.gov Synthetic chemists utilize the pyridazine core to construct bicyclic and tricyclic systems, such as pyrido[3,4-c]pyridazines, which are promising, though relatively rare, chemical scaffolds. mdpi.com

Derivatives of the pyridazine nucleus exhibit a remarkably broad spectrum of pharmacological activities. sarpublication.comscholarsresearchlibrary.com This versatility has established pyridazine as a "wonder nucleus" in medicinal chemistry. sarpublication.com Research has demonstrated that pyridazine-containing compounds can act as anticancer, antimicrobial, anticonvulsant, analgesic, and anti-inflammatory agents. sarpublication.comnih.gov They have also shown potential as cardiovascular drugs (including cardiotonic and antihypertensive agents), antidepressants, and antidiabetic agents. sarpublication.comscholarsresearchlibrary.com The pyridazine structure is a key component in several marketed drugs, highlighting its pharmacological importance. wikipedia.orgnih.gov

Table 1: Pharmacological Activities of Pyridazine Derivatives

| Pharmacological Activity | Description | References |

|---|---|---|

| Anticancer | Compounds show cytotoxic effects against various cancer cell lines. | nih.gov, liberty.edu |

| Anti-inflammatory | Derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcerogenicity. | sarpublication.com |

| Antimicrobial | Includes antibacterial and antifungal properties. | sarpublication.com |

| Antihypertensive | Certain derivatives are used to lower blood pressure. | wikipedia.org, scholarsresearchlibrary.com |

| Cardiotonic | Drugs like pimobendan (B44444) and levosimendan (B1675185) contain a pyridazine ring and are used to increase heart muscle contractility. | nih.gov |

| Analgesic | Provides pain relief, often in conjunction with anti-inflammatory effects. | sarpublication.com, nih.gov |

In synthetic chemistry, pyridazines are recognized as versatile intermediates for producing a wide range of organic compounds. sarpublication.com The most common synthesis methods involve the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648) or its derivatives. wikipedia.orgsphinxsai.com Modern synthetic strategies have expanded to include Lewis acid-mediated Diels-Alder reactions and copper-catalyzed cyclizations to create functionalized pyridazines with high regioselectivity. organic-chemistry.org The pyridazine framework is also used to develop materials for industrial applications, such as organic semiconductors and corrosion inhibitors for aluminum alloys. liberty.edu Furthermore, pyridazine-based compounds have been synthesized from biomass-derived starting materials, opening avenues for creating high-performance polymers from renewable resources. nih.gov

Positioning of 4-Chloropyridazine within Halopyridazine Research

Within the broader family of pyridazines, halopyridazines are distinguished by the presence of one or more halogen substituents. These compounds are particularly important as reactive intermediates. This compound is a notable member of this subgroup.

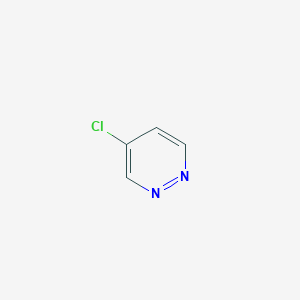

This compound is a heterocyclic organic compound with the chemical formula C₄H₃ClN₂. lookchem.com Its structure consists of a six-membered aromatic pyridazine ring where a chlorine atom is substituted at the C4 position. lookchem.com As a π-electron deficient heteroaromatic system, the pyridazine ring is susceptible to nucleophilic attack, and the presence of the electronegative chlorine atom further enhances this reactivity. liberty.edu The chlorine atom at the C4 position can be displaced by various nucleophiles, making this compound a valuable intermediate for synthesizing more complex substituted pyridazines. lookchem.com This reactivity is central to its utility in the production of pharmaceuticals and agrochemicals. lookchem.com

Table 2: Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₄H₃ClN₂ | lookchem.com |

| Molecular Weight | 114.533 g/mol | lookchem.com |

| Melting Point | 176.5-177.5 °C | lookchem.com |

| Boiling Point | 241.7 °C at 760 mmHg | lookchem.com |

| Density | 1.303 g/cm³ | lookchem.com |

Distinction from Isomers (e.g., 3-Chloropyridazine, 2-Chloropyridine)

This compound is a specific isomer within the broader family of chlorinated nitrogen-containing heterocycles. Its chemical identity and reactivity are defined by the precise placement of the chlorine atom and the nitrogen atoms within the aromatic ring. To appreciate its unique characteristics, it is useful to compare it with its isomers, such as 3-Chloropyridazine and the related compound 2-Chloropyridine.

Structural Differences:

This compound: A diazine with nitrogen atoms at positions 1 and 2, and a chlorine atom at position 4.

3-Chloropyridazine: A diazine with nitrogen atoms at positions 1 and 2, and a chlorine atom at position 3. nih.gov

2-Chloropyridine: A pyridine (B92270) with a single nitrogen atom at position 1 and a chlorine atom at position 2. chemicalbook.comwikipedia.org

These structural variations lead to differences in electronic distribution, dipole moment, and steric hindrance around the C-Cl bond, which in turn affects their physical properties and chemical reactivity. For instance, nucleophilic substitution reactions, a key reaction for this class of compounds, occur more readily at the 2- and 4-positions of the pyridine ring. google.com

The physical properties of these compounds also show distinct differences, as highlighted in the table below.

| Property | This compound | 3-Chloropyridazine | 2-Chloropyridine |

| Molecular Formula | C₄H₃ClN₂ | C₄H₃ClN₂ nih.gov | C₅H₄ClN wikipedia.orgsigmaaldrich.com |

| Molecular Weight | 114.53 g/mol lookchem.com | 114.53 g/mol nih.gov | 113.54 g/mol sigmaaldrich.comchemicalbook.com |

| Melting Point | 176.5-177.5 °C lookchem.com | Not available | -46 °C wikipedia.orgchemicalbook.com |

| Boiling Point | 241.7 °C at 760 mmHg lookchem.com | Not available | 166 °C wikipedia.org |

| Density | 1.303 g/cm³ lookchem.com | Not available | 1.2 g/mL at 25 °C wikipedia.orgsigmaaldrich.com |

| CAS Number | 17180-92-6 lookchem.com | 1120-95-2 nih.govchemicalbook.com | 109-09-1 chemicalbook.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-1-2-6-7-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRJGGJXFXWQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601424 | |

| Record name | 4-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17180-92-6 | |

| Record name | 4-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 4 Chloropyridazine

4-Chloropyridazine, with the chemical formula C₄H₃ClN₂, is a heterocyclic organic compound belonging to the pyridazine (B1198779) family. lookchem.com It is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, with a chlorine atom substituted at the 4-position. lookchem.com This compound is a valuable intermediate in the synthesis of a variety of more complex molecules. lookchem.com

| Property | Value |

| CAS Number | 17180-92-6 lookchem.compharmaffiliates.com |

| Molecular Formula | C₄H₃ClN₂ lookchem.com |

| Molecular Weight | 114.533 g/mol lookchem.com |

| Melting Point | 176.5-177.5℃ lookchem.com |

| Boiling Point | 241.7 °C at 760 mmHg lookchem.com |

| Flash Point | 123.3 °C lookchem.com |

| Density | 1.303 g/cm³ lookchem.com |

| pKa | 1.58±0.10 (Predicted) lookchem.com |

Synthesis and Reactivity

The synthesis of 4-chloropyridazine and its derivatives often involves multi-step chemical reactions. While specific industrial synthesis routes can be complex, general laboratory methods may start from precursors like N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride, which can react with a chlorinating agent such as phosphorus pentachloride or thionyl chloride to yield the desired product. google.com Another approach involves starting with 4-aminopyridine (B3432731) and reacting it with a nitrous acid salt in a suitable solvent. google.com

The reactivity of this compound is dominated by the chemistry of its carbon-chlorine bond. The chlorine atom can be displaced by various nucleophiles, a reaction characteristic of nucleophilic aromatic substitution. vaia.com This reactivity makes this compound a useful building block. For example, it can undergo a reaction with dimethylamine (B145610) to produce 4-dimethylaminopyridine, where the dimethylamine acts as the nucleophile. vaia.com The reactivity of this compound can be enhanced by N-methylation of the pyridine (B92270) ring, which increases the electrophilicity at the C4 position. nih.gov

Applications in Scientific Research

Medicinal Chemistry

In medicinal chemistry, the pyridazine (B1198779) scaffold is a recognized pharmacophore, and this compound provides a convenient entry point for creating diverse molecular libraries. It has been used as a key intermediate in the synthesis of novel compounds designed as potential anticancer agents. nih.gov For instance, researchers have designed and synthesized a series of 4-chloropyridazinoxyphenyl conjugates. nih.gov These compounds were developed through a molecular hybridization strategy, combining the 4-chloropyridazinoxyphenyl scaffold with other pharmacologically active moieties like chalcones. nih.gov The resulting hybrids were investigated for their potential to induce apoptosis and inhibit PARP-1 (Poly (ADP-ribose) polymerase-1), an enzyme involved in DNA repair, making it a target in cancer therapy. nih.gov

Agrochemical Production

In the agrochemical sector, this compound serves as a building block for creating a range of products, including pesticides and herbicides. lookchem.com Its reactivity allows for its incorporation into larger, more complex structures designed to have specific biological activities against pests and weeds. lookchem.com For example, related chloropyridine derivatives, such as 4-Amino-2-chloropyridine, are crucial intermediates for plant growth regulators and can also exhibit fungicidal properties against pathogens like rust and powdery mildew. chemicalbook.com

Chemical Intermediate

Beyond specific applications in medicine and agriculture, this compound is a versatile chemical intermediate. lookchem.com Its ability to participate in nucleophilic substitution reactions allows chemists to readily introduce different functional groups onto the pyridazine ring, making it a valuable starting material for a wide range of target molecules in organic synthesis. lookchem.comvaia.com

Direct Chlorination Routes

Direct chlorination is a primary method for synthesizing this compound. This approach involves the direct introduction of a chlorine atom onto a pyridazine or a related precursor molecule.

Chlorination of Pyridazinone Precursors

A common and effective strategy for synthesizing chloropyridazines involves the chlorination of pyridazinone precursors. Pyridazinones, which are pyridazine rings containing a carbonyl group, can be readily converted to their chloro-derivatives.

The reaction of pyridazinone derivatives with chlorinating agents like phosphorus oxychloride (POCl₃) is a widely used method for producing chloropyridazines. scispace.comnih.govmdpi.comingentaconnect.comresearchgate.net This process is a deoxychlorination reaction, where the oxygen of the carbonyl group in the pyridazinone ring is replaced by a chlorine atom. acsgcipr.org

For instance, 3(2H)-pyridazinone derivatives can be converted to their corresponding chloropyridazine counterparts by treatment with POCl₃. scispace.comnih.gov The reaction typically involves heating the pyridazinone substrate in excess POCl₃, often to reflux. researchgate.net In some cases, the addition of phosphorus pentachloride (PCl₅) can promote the reaction, although using POCl₃ alone often yields the desired product. researchgate.net The use of these reagents is effective, but on a large scale, managing the excess POCl₃ can pose environmental challenges. researchgate.net

Research has demonstrated the successful synthesis of various chloropyridazine derivatives using this methodology. For example, the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-one with POCl₃ yields the corresponding chloropyridazine derivative. scispace.com Similarly, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be treated with phosphorus oxychloride to produce the 3-chloropyridazine derivative. mdpi.comresearchgate.net

Table 1: Chlorination of Pyridazinone Derivatives

| Starting Material | Chlorinating Reagent | Product | Reference(s) |

|---|---|---|---|

| 6-phenyl-4,5-dihydropyridazin-3(2H)-one | POCl₃ | Chloropyridazine derivative | scispace.com |

| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | 3-Chloropyridazine derivative | mdpi.comresearchgate.net |

| 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile | POCl₃ | Chloro-pyridazine derivative | ingentaconnect.com |

| Indolyl-pyridazinone derivative | POCl₃ | Chloropyridazine derivative | nih.gov |

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield, ensure selectivity, and maintain safety and cost-effectiveness. gd3services.com Key aspects of process optimization include refining reaction conditions, such as temperature and reaction time, and the choice of solvents and reagents. gd3services.com

For the chlorination of pyridazinones, optimization can involve adjusting the amount of the chlorinating agent and the reaction temperature. While traditionally carried out at reflux, milder conditions can sometimes be employed. The duration of the reaction can also be a critical factor; for example, one study noted that a 30-minute reaction of a pyridazinone with POCl₃ yielded the expected chloropyridazine, while a 3-hour reaction led to an unexpected product. nih.gov

Statistical methods, such as orthogonal array designs, can be employed to systematically optimize multiple reaction parameters simultaneously, leading to significantly improved yields. acs.org The goal is often to develop a process that is not only efficient but also scalable and sustainable. gd3services.comsoci.org This includes minimizing the number of synthetic steps and avoiding hazardous reagents where possible. gd3services.com

Chlorination of Pyridazine N-Oxides

Another synthetic route involves the chlorination of pyridazine N-oxides. The N-oxide group activates the pyridazine ring, facilitating nucleophilic substitution.

The reaction of pyridine (B92270) N-oxides with chlorinating agents such as POCl₃, SOCl₂, and PCl₅ is a known method to produce α- or γ-chloropyridines. clockss.org This principle can be extended to pyridazine N-oxides. The N-oxide oxygen atom coordinates with the chlorinating agent, activating the adjacent carbon atoms for a nucleophilic attack by a chloride ion. tandfonline.com

While detailed examples specifically for this compound from pyridazine N-oxide are less common in the provided context, the general mechanism is well-established for related heterocyclic N-oxides. clockss.orgtandfonline.comresearchgate.net For instance, the reaction between pyridine-N-oxide and POCl₃ can produce a mixture of 2-chloro and 4-chloropyridine. tandfonline.com The selectivity of this reaction can be influenced by the choice of chlorinating agent and the presence of other reagents. For example, using phosphorus oxychloride in the presence of triethylamine has been shown to give high selectivity for 2-chloropyridine from pyridine-N-oxide. tandfonline.com In some cases, deoxygenation without chlorination can occur, for example, when using methanesulfonyl chloride and triethylamine. oup.com

From 4-Hydroxypyridine

The conversion of 4-hydroxypyridine to this compound is a feasible synthetic route. While direct conversion methods are not extensively detailed in the provided search results, the analogous transformation of 4-hydroxypyridine to 4-chloropyridine is a well-established reaction that can be achieved using chlorinating agents. researchgate.netgoogle.com Common reagents for this type of hydroxyl-to-chloro substitution on a pyridine ring include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃). researchgate.net It is suggested that 4-hydroxypyridine, which is commercially available, can be chlorinated with high yields. researchgate.net For instance, the chlorination of 4-hydroxypyridine with POCl₃ can produce 4-chloropyridine, which is often isolated as its more stable hydrochloride salt. researchgate.net A similar principle can be applied to the pyridazine ring system.

| Starting Material | Reagent(s) | Product | Notes |

| 4-Hydroxypyridine | POCl₃, PCl₅, or PCl₃ | 4-Chloropyridine | High yield; product is often isolated as the hydrochloride salt for stability. researchgate.net |

Synthesis of this compound Derivatives

Derivatives from Pyridazinones

A prevalent and effective method for synthesizing chloropyridazine derivatives involves the reaction of pyridazinones with phosphorus oxychloride (POCl₃). researchgate.netresearchgate.netscispace.comtandfonline.commdpi.com This reaction effectively converts the keto group of the pyridazinone ring into a chloro substituent.

For example, 6-aryl-3(2H)-pyridazinones can be converted to their corresponding 3-chloro-6-arylpyridazine derivatives. researchgate.netscispace.com In one study, a pyridazinone derivative was refluxed with POCl₃ for five hours. After cooling and treatment with crushed ice, the solid chloropyridazine product was filtered and crystallized. scispace.com Similarly, the chlorination of 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile with POCl₃ in dioxane yields the corresponding 3-chloro-5,6-diphenylpyridazine-4-carbonitrile. researchgate.nettandfonline.com The reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with POCl₃ also affords the respective 3-chloropyridazine derivatives. mdpi.com The duration of the reaction with POCl₃ can sometimes influence the outcome, as a shorter reaction time (30 minutes) yielded the expected chloropyridazine, while a longer reaction time (3 hours) led to an unexpected product in one instance. researchgate.net

| Pyridazinone Precursor | Reaction Conditions | Product | Reference(s) |

| 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | Reflux with POCl₃ for 5h | 3-Chloro-6-(4-methylphenyl)-4,5-dihydropyridazine | scispace.com |

| 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile | Reflux with POCl₃ in dioxane | 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile | researchgate.nettandfonline.com |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Reaction with POCl₃ | 4-(2-(4-Halophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | mdpi.com |

| 6-Aryl-3(2H)-pyridazinone | Reaction with POCl₃ for 30 min | Chloropyridazine derivative | researchgate.net |

Formation of Chloro-pyridazine Piperazines

Chloro-pyridazine piperazines are a significant class of derivatives. These compounds can be synthesized by reacting a dichloropyridazine with a piperazine derivative. For instance, reacting commercial 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol under reflux conditions yields 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine. mdpi.com Similarly, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized by conjugating various secondary amines, including piperazines, with 6-chloro-3-(m-tolyl)- researchgate.netCurrent time information in Bangalore, IN.benchchem.comtriazolo[4,3-b]pyridazine. nih.gov These reactions typically involve nucleophilic substitution where one of the chlorine atoms on the pyridazine ring is displaced by the nitrogen of the piperazine ring.

| Pyridazine Reactant | Piperazine Reactant | Reaction Conditions | Product | Reference(s) |

| 3,6-Dichloropyridazine | (2-Fluorophenyl)piperazine | Reflux in ethanol at 120 °C for 6 h | 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine | mdpi.com |

| 6-Chloro-3-(m-tolyl)- researchgate.netCurrent time information in Bangalore, IN.benchchem.comtriazolo[4,3-b]pyridazine | Substituted Piperazines | Not specified | Triazolo-pyridazine-6-yl-substituted piperazines | nih.gov |

Synthesis of Substituted 4-Chloropyridazinoxyphenyl Hybrids

The synthesis of hybrid molecules incorporating a chloropyridazinoxyphenyl moiety has been explored, often guided by molecular hybridization principles to develop compounds with potential biological activities. nih.govresearchgate.netresearchgate.netrsc.org

A key step in the synthesis of some 4-chloropyridazinoxyphenyl hybrids is the reaction between 3,6-dichloropyridazine and 4-hydroxybenzaldehyde. This reaction typically proceeds via a nucleophilic aromatic substitution. Specifically, the synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde is achieved by reacting 3,6-dichloropyridazine with 4-hydroxybenzaldehyde in isopropanol as a solvent and in the presence of anhydrous potassium carbonate as a base. The reaction mixture is refluxed overnight to yield the desired product. benchchem.com This intermediate, which contains an ether linkage, can then be used in subsequent steps, such as Claisen-Schmidt condensation, to create a diverse range of hybrid molecules. benchchem.comnih.gov

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference(s) |

| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde | Isopropanol (solvent), Anhydrous K₂CO₃ (base), Reflux overnight | 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde | benchchem.com |

Claisen-Schmidt Condensation Reactions

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis used for the formation of α,β-unsaturated ketones, commonly known as chalcones. ijarsct.co.inwisdomlib.org This reaction involves the base-catalyzed condensation between an aromatic aldehyde (lacking an α-hydrogen) and a ketone or another aldehyde that possesses an α-hydrogen. ijarsct.co.inwisdomlib.org While direct Claisen-Schmidt condensation involving the this compound ring itself is not widely documented, this methodology has been successfully applied to derivatives of the pyridazine core to synthesize novel chalcone-containing analogues.

A notable application involves the reaction between a 3,6-disubstituted pyridazine ring, which contains a suitable ketone functionality, and various substituted aromatic aldehydes. sciensage.info In one such synthetic approach, new chalcone-enabled pyridazine analogues were synthesized. sciensage.info The research demonstrated the viability of using the pyridazine scaffold as a platform for generating more complex molecules with potential biological activities. The reaction typically proceeds in the presence of a base catalyst, which facilitates the deprotonation of the ketone to form an enolate, followed by its nucleophilic attack on the aldehyde. Subsequent dehydration yields the final chalcone product.

The table below summarizes the synthesis of representative pyridazine-chalcone derivatives via this method. sciensage.info

| Entry | Ketone Reactant | Aldehyde Reactant | Product | Yield (%) |

| 1 | 3-amino-6-(4-acetylphenylamino)pyridazine | 4-Chlorobenzaldehyde | (E)-1-(4-((6-(4-chlorophenyl)-1H-imidazol-2-yl)amino)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 78 |

| 2 | 3-amino-6-(4-acetylphenylamino)pyridazine | 4-Nitrobenzaldehyde | (E)-1-(4-((6-(4-nitrophenyl)-1H-imidazol-2-yl)amino)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 85 |

| 3 | 3-amino-6-(4-acetylphenylamino)pyridazine | 4-Cyanobenzaldehyde | (E)-4-(3-(4-((6-(4-cyanophenyl)-1H-imidazol-2-yl)amino)phenyl)-3-oxoprop-1-en-1-yl)benzonitrile | 81 |

| Data sourced from a study on novel chalcone-enabled pyridazine analogues. sciensage.info |

Synthesis of 3-Amino-4-bromo-6-chloropyridazine

3-Amino-4-bromo-6-chloropyridazine is a key synthetic intermediate, particularly in the development of novel imidazo[1,2-b]pyridazine derivatives. chemdad.com Its synthesis is noted to be challenging, with limited literature on the topic. google.com The primary route to this compound involves the direct bromination of 3-amino-6-chloropyridazine.

The reaction is an electrophilic substitution on the pyridazine ring, where the amino group directs the incoming bromine atom to the adjacent C4 position. The process typically uses elemental bromine as the brominating agent and is carried out in a suitable solvent system. Different bases and solvent combinations have been employed to optimize the reaction, leading to high yields of the desired product.

Several specific methodologies have been reported, as detailed in the table below. google.comchemicalbook.comechemi.com A common procedure involves combining 6-chloropyridazin-3-amine with a base like sodium bicarbonate in methanol, followed by the dropwise addition of bromine at a reduced temperature. chemicalbook.com The reaction is then allowed to proceed at room temperature for several hours. chemicalbook.com The product is typically isolated by filtration and washing after precipitation in water. chemicalbook.comechemi.com

| Starting Material | Reagents | Solvent(s) | Reaction Time | Temperature | Reported Yield | Reference |

| 6-Chloropyridazin-3-amine | Bromine, Sodium Bicarbonate | Methanol | 16 h | 0°C to Room Temp. | 99% | chemicalbook.com |

| 3-Amino-6-chloropyridazine | Bromine | Methanol, Isopropanol | 20 h | 20°C | Not specified | google.com |

| 6-Chloropyridazin-3-amine | Bromine, Sodium Bicarbonate | Ethanol | 16 h | Room Temp. | 71.3% | echemi.com |

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This mechanism involves the substitution of the chlorine atom at the C4 position by a nucleophile. The pyridazine ring's electronic properties are central to facilitating this reaction.

Mechanism of Nucleophilic Attack at C4 Position

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. libretexts.org The initial and typically rate-determining step is the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. ntnu.nostackexchange.com This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. ntnu.nofrontiersin.orgdiva-portal.org The aromaticity of the pyridazine ring is temporarily broken in this intermediate. stackexchange.com Subsequently, the leaving group, in this case, the chloride ion, is eliminated, and the aromaticity of the ring is restored. ntnu.no

It is important to note that other mechanisms like SN1 and SN2 are generally not favored for this compound. An SN1 reaction is unlikely due to the high instability of the resulting aryl cation. stackexchange.com An SN2 reaction is sterically hindered as it would necessitate a backside attack through the pyridazine ring. stackexchange.com

The nitrogen atoms within the pyridazine ring are highly electronegative and exert a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. stackexchange.comuoanbar.edu.iq This effect significantly reduces the electron density of the ring, particularly at the C4 position, making it more electrophilic and susceptible to nucleophilic attack. ntnu.nostackexchange.comresearchgate.net The presence of these nitrogen atoms deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. uoanbar.edu.iq The electron-withdrawing nature of the nitrogens is crucial for the stabilization of the negatively charged intermediate formed during the SNAr reaction. vaia.comvaia.com

The intermediate formed after the nucleophilic attack, the Meisenheimer complex, is stabilized by the delocalization of the negative charge. vaia.com The electron-withdrawing nitrogen atoms of the pyridazine ring play a key role in this stabilization by accommodating the negative charge through resonance. stackexchange.comstackexchange.com Specifically, when the nucleophile attacks the C4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom. stackexchange.com This is a significant stabilizing factor, as placing a negative charge on a more electronegative atom is more favorable. stackexchange.comvaia.com The ability of the pyridazine ring to delocalize and stabilize this negative charge is a primary reason why SNAr reactions are prevalent for this compound. vaia.com

The reactivity of this compound in SNAr reactions can be significantly enhanced by protonation. nih.gov In an acidic medium, the nitrogen atom of the pyridazine ring can be protonated, forming a pyridazinium ion. uoanbar.edu.iq This positive charge on the nitrogen atom further increases its electron-withdrawing capacity, leading to a greater deactivation of the ring towards electrophiles but a substantial increase in its reactivity towards nucleophiles. uoanbar.edu.iq Protonation of the pyridine nitrogen makes the ring even more electron-deficient, which facilitates the initial nucleophilic attack. stackexchange.com This catalytic effect has been observed to increase the reactivity of 4-chloropyridine by approximately 4500-fold. nih.gov The protonated form has a reactivity comparable to that of iodoacetamide. nih.gov

Reactions with Nitrogen-Containing Nucleophiles (e.g., Dimethylamine (B145610), Amines)

This compound readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, through the SNAr mechanism. researchgate.netthieme-connect.com A notable example is the reaction with dimethylamine to produce 4-dimethylaminopyridine. vaia.comaskfilo.comchegg.com The mechanism involves the nucleophilic attack of the amine on the C4 position of the this compound. vaia.comaskfilo.comchegg.com This is followed by the loss of a proton from the attacking amine and the subsequent elimination of the chloride ion to yield the final product. vaia.comaskfilo.com These reactions can sometimes be promoted by high pressure. thieme-connect.com

The reaction of dichlorodialkylaminopyridazines with secondary amines has been shown to result in the formation of 4,6-diamino-3-chloropyridazine derivatives. rsc.org Furthermore, both alkoxides and amines have been observed to substitute 3,4-dichloro-6-dimethylaminopyridazine at the C4 position. rsc.org

Below is a table summarizing the reaction of this compound with various amines.

| Nucleophile | Product | Reaction Conditions |

| Dimethylamine | 4-Dimethylaminopyridine | Not specified vaia.comaskfilo.comchegg.com |

| Primary Amines | Substituted 4-aminopyridines | High pressure thieme-connect.com |

| Secondary Amines | Substituted 4-aminopyridines | High pressure thieme-connect.com |

SN(ANRORC) Mechanisms in Pyridazine Chemistry

In addition to the standard SNAr pathway, another mechanism known as SN(ANRORC) can occur in pyridazine chemistry, particularly with strong nucleophiles like metal amides in liquid ammonia. knu.uawur.nlwikipedia.org ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

This mechanism is distinct from the SNAr pathway as it involves the opening of the heterocyclic ring. knu.ua The process begins with the addition of the nucleophile to a carbon atom of the ring, followed by the cleavage of a bond within the ring to form an open-chain intermediate. wur.nl Subsequently, a new ring closure occurs to form the final substituted product. wur.nl Isotopic labeling studies have provided evidence for this mechanism by demonstrating that a ring nitrogen atom can be exchanged during the reaction. wikipedia.org While SNAr is a common mechanism for many nucleophilic substitutions on pyridazines, the SN(ANRORC) pathway represents an alternative route, especially under specific reaction conditions with powerful nucleophiles. knu.uawur.nl

Catalytic Reactions and Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Research has shown that nickel-based catalyst systems can effectively couple this compound with various organoboron reagents.

A catalyst system comprising nickel and the ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) has been successfully employed for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines. chemrxiv.orgchemrxiv.orgrsc.orgrsc.orgnih.gov These reactions demonstrate promising conversions, highlighting the efficacy of the Ni/dppf system for these specific heteroaryl chlorides. chemrxiv.org The choice of ligand is crucial, as it influences the stability and reactivity of the catalytic species. thieme-connect.com

Initial studies using a pre-catalyst, [NiCl(o-tol)(dppf)], showed good conversions for 4-chloropyridine in Suzuki-Miyaura reactions. chemrxiv.org

Initial Suzuki-Miyaura Reactions of Chloroheteroarenes

| Entry | Substrate | Conversion (%) |

|---|---|---|

| 1 | 2-chloropyridine | 0 |

| 2 | 3-chloropyridine | 78 |

| 3 | 4-chloropyridine | 85 |

| 4 | 2-chloroquinoline | 0 |

| 5 | 6-chloroquinoline | 65 |

| 6 | 1-chloroisoquinoline | 0 |

Conditions: [NiCl(o-tol)(dppf)] (5 mol%), K3PO4 (3 equiv.), Toluene, 85 °C, 16 h. Data sourced from chemrxiv.org.

Computational analysis of the oxidative addition of chloropyridines to a Ni(0)-dppf complex shows that the reaction proceeds through the formation of an intermediate [Ni(η²-ArCl)(dppf)] complex, followed by the oxidative addition transition state to yield a square planar [Ni(Ar)(Cl)(dppf)] complex. researchgate.net The free energy profiles for 3- and 4-chloropyridine are comparable to that of chlorobenzene. rsc.orgresearchgate.net

A significant challenge in the nickel-catalyzed cross-coupling of some N-heterocycles is the formation of stable, catalytically inactive dimeric nickel species. chemrxiv.orgchemrxiv.orgresearchgate.net While 4-chloropyridine couples effectively, α-halo-N-heterocycles have been shown to lead to the formation of these dinickel(II) complexes, which are bridged by the dppf ligand and two pyridyl units. chemrxiv.orgrsc.org These "butterfly" complexes are inert towards transmetalation with organoboron reagents, thus halting the Suzuki-Miyaura catalytic cycle. chemrxiv.orgrsc.orgnih.gov The formation of these species is a key reason for the failure of Suzuki-Miyaura reactions with certain heteroaryl chlorides. nih.gov Attempts to reactivate these dimeric complexes using Lewis acids have been unsuccessful. nih.gov

The Kumada-Tamao-Corriu reaction, which utilizes Grignard reagents as nucleophiles, presents an alternative and often more successful pathway for the cross-coupling of challenging heteroaryl chlorides. arkat-usa.orgwikipedia.org

A key advantage of the Kumada-Tamao-Corriu reaction is the rapid transmetalation step involving Grignard reagents. chemrxiv.orgchemrxiv.orgresearchgate.net Unlike the less reactive organoboron compounds used in Suzuki-Miyaura coupling, the more polar and reactive Grignard reagents can effectively react with the otherwise inactive dimeric nickel species. chemrxiv.orgrsc.orgnih.gov This rapid transmetalation circumvents the catalytic sink observed in the Suzuki-Miyaura pathway, enabling successful cross-coupling. chemrxiv.org

For instance, while the dimeric nickel complex formed from 2-chloropyridine is inactive in Suzuki-Miyaura reactions, it reacts readily with phenylmagnesium chloride, leading to successful Kumada-Tamao-Corriu coupling. chemrxiv.orgrsc.org This suggests that even if such dimeric species were to form with this compound, the Kumada-Tamao-Corriu conditions would likely still facilitate the desired cross-coupling. chemrxiv.orgrsc.org

Kumada-Tamao-Corriu Reactions of Chloroheteroarenes

| Entry | Substrate | Conversion (%) |

|---|---|---|

| 1 | 2-chloropyridine | 95 |

| 2 | 3-chloropyridine | >95 |

| 3 | 4-phenylpyridine | >95 |

| 4 | 2-chloroquinoline | 76 |

| 5 | 6-chloroquinoline | 88 |

| 6 | 1-phenylisoquinoline | 85 |

Conditions: [NiCl(o-tol)(dppf)] (5 mol%), PhMgCl (1.1 equiv.), THF, rt, 1 h. Data sourced from chemrxiv.org.

Copper(I)-Catalyzed C-N Coupling

A notable reaction involving 4-chloropyridine derivatives is the Ullmann-type C-N cross-coupling, facilitated by a copper(I) catalyst. This method provides an efficient pathway for forming aryl-nitrogen bonds. mdpi.comresearchgate.net

To enhance catalyst stability, recyclability, and promote greener chemical processes, a novel heterogeneous catalyst system has been developed. mdpi.com This system involves immobilizing copper(I) ions on a weakly acidic polyacrylate cation-exchange resin. muni.cz A key advantage of this approach is that the catalyst is effective without the need for additional stabilizing ligands, which are often required in homogeneous copper-catalyzed systems. mdpi.comresearchgate.net The use of a polymer resin support simplifies the separation of the catalyst from the reaction mixture compared to other solid supports like silica or alumina. mdpi.com This recyclable catalytic system is effective for the amination of 4-chloropyridinium chloride. mdpi.com

The supported Cu(I)-polyacrylate catalyst effectively facilitates the C-N cross-coupling of 4-chloropyridinium chloride with a range of aryl amines (anilines). mdpi.commdpi.com The reaction is typically conducted by refluxing the reactants in isopropyl alcohol with anhydrous potassium carbonate (K2CO3) as the base. mdpi.com

The nature of the final product is dependent on the electronic properties of the substituent on the aryl amine. The coupling reaction can yield two types of products: N-(pyridin-4-yl)benzene amines (mono-substitution) and/or N,N-bis(pyridine-4-yl)benzene amines (di-substitution). mdpi.com Anilines containing electron-donating groups (EDG) or moderately deactivating groups tend to form the mono-substituted product in good yields. muni.czresearchgate.net In contrast, aryl amines with strong electron-withdrawing groups (EWG) can lead to the formation of novel triaryl amine molecules. researchgate.net

Table 1: C-N Coupling of 4-Chloropyridinium Chloride with Various Aromatic Amines

Reaction conditions: 4-chloropyridinium chloride, aryl amine, K2CO3 base, supported Cu(I) catalyst, reflux in isopropyl alcohol for 24h. mdpi.com

| Aryl Amine | Substituent | Product Type | Yield (%) |

| Aniline | -H | Mono-substituted | 75 |

| 4-Methoxyaniline | -OCH3 (EDG) | Mono-substituted | 85 |

| 4-Methylaniline | -CH3 (EDG) | Mono-substituted | 80 |

| 4-Chloroaniline | -Cl (EWG) | Mono-substituted | 70 |

| 4-Bromoaniline | -Br (EWG) | Mono-substituted | 68 |

| Naphthalen-2-amine | - | Mono-substituted | 78 |

| Piperazine | - | Di-substituted | 90 |

Data sourced from a comparative study on C-N coupling reactions. researchgate.net

Polymerization Reactions

4-Chloropyridine exhibits a tendency to undergo self-reaction, leading to the formation of polymeric materials. researchgate.net This reactivity is a key characteristic of its chemical behavior.

The polymerization of 4-chloropyridine proceeds via a polycondensation mechanism. researchgate.net In this process, molecules of 4-chloropyridine react with each other, eliminating hydrogen chloride and forming a chain-like structure. This reaction is initiated by the nucleophilic attack of the nitrogen atom of one pyridine molecule on the carbon atom bearing the chlorine in another molecule.

The product of the polymerization of 4-chloropyridine is not a simple polymer but rather a mixture of water-soluble substances. researchgate.net These substances have been characterized as having the properties of pyridyl-4-chloropyridinium chlorides. researchgate.net This structure consists of pyridine rings linked together, where each linkage results in a positively charged pyridinium (B92312) nitrogen, with a chloride ion as the counter-ion.

The polymerisate formed from 4-chloropyridine is unstable in the presence of water. researchgate.net These pyridyl-4-chloropyridinium chloride compounds undergo rapid hydrolytic decomposition. researchgate.net During this process, the chlorine atom attached to the pyridine ring is hydrolytically cleaved. researchgate.net Ultraviolet spectroscopic analysis of the hydrolysis products revealed the formation of 4-hydroxypyridine and N-(4′-pyridyl)-4-pyridone. researchgate.net These decomposition products have been successfully isolated from the reaction mixture in the form of their picrate salts. researchgate.net

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the requested outline. The research required to populate the specified sections on medicinal and pharmaceutical applications focuses almost exclusively on other isomers of chloropyridazine, most notably 3,6-dichloropyridazine , rather than this compound.

The distinction between these starting materials is critical. While a final synthesized molecule may feature a "4-chloro" substituent, its developmental pathway and the chemistry involved are fundamentally different if the synthesis begins with a di-substituted precursor like 3,6-dichloropyridazine versus the mono-substituted this compound.

For instance, significant research into anticancer agents that induce apoptosis and inhibit PARP-1 involves creating derivatives from 3,6-dichloropyridazine. These studies provide detailed findings on mechanisms and molecular hybridization strategies. However, applying this data to an article solely focused on this compound would be scientifically inaccurate and misleading.

Similarly, specific research detailing the design of antimicrobial, antifungal, antihypertensive, or anti-inflammatory agents from a this compound starting scaffold is not prominently available in the reviewed literature. The existing body of work on the biological activities of pyridazine derivatives is extensive but centers on other structural analogs.

Therefore, to ensure scientific accuracy and strict adherence to the user's request of focusing solely on this compound, the requested article cannot be generated. The available data does not support the detailed structure of the provided outline for this specific compound.

Antidiabetic and Antiplatelet Activities

While various pyridazine derivatives have been investigated for their pharmacological effects, including antiplatelet activity, specific studies detailing the antidiabetic or antiplatelet properties of this compound itself are not prominent in the available research. One study focused on a library of substituted pyridazin-3(2H)-ones as antiplatelet agents, but did not single out the 4-chloro substituted variant as a key compound. nih.gov

Thrombin Inhibitors

The development of thrombin inhibitors, which are compounds with anticoagulant activity, has utilized chlorinated pyridine structures. acs.orgnih.gov For instance, 4-chloropyridine hydrochloride is noted as a reagent in the synthesis of these inhibitors. acs.org However, the specific use of this compound as a key intermediate for thrombin inhibitors is not documented in the provided scientific literature.

Botryllazine A Synthesis

Botryllazine A is a pyrazine alkaloid that has shown cytotoxicity against human tumor cells. Its synthesis has been accomplished using 4-chloropyridine as a reagent. A synthetic pathway for Botryllazine A originating from this compound could not be identified in the available research.

Nicotinamide N-methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme linked to various diseases, and its inhibition is a subject of therapeutic interest. nih.gov Research into NNMT inhibitors has identified 4-chloropyridine as a substrate and suicide inhibitor of the enzyme. medchemexpress.com The mechanism involves the methylation of the pyridine nitrogen, which enhances the electrophilicity at the C4 position, leading to a covalent modification of a cysteine residue in the enzyme. medchemexpress.com This has also led to the development of activity-based probes using 4-chloropyridine. medchemexpress.com There is no available evidence to suggest that this compound functions as an NNMT inhibitor or has been used in a similar capacity.

Intermediate in Pharmaceutical Synthesis

The primary and well-documented role of this compound is as a key intermediate in the synthesis of various chemical structures, including those with potential pharmaceutical applications. lookchem.com Its reactivity allows it to be incorporated into more complex molecules.

One notable application is in the creation of novel anticancer agents. Researchers have used a molecular hybridization strategy to combine a 4-chloropyridazinoxyphenyl scaffold with other pharmacophores, such as chalcones and thiazolidine-2,4-dione, to create potential PARP-1 inhibitors and apoptosis inducers. nih.gov In this synthesis, 3,6-dichloropyridazine is reacted with 4-hydroxy benzaldehyde to produce the key intermediate, 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, which is then used to build the final target compounds. nih.gov

The versatility of this compound and its derivatives makes them valuable starting materials for generating libraries of compounds for drug discovery and medicinal chemistry research. nih.govpharmaffiliates.com

Synthesis of Pyridazine-Based Drugs

The utility of the chloropyridazine scaffold is prominent in the synthesis of potential drug candidates, especially in oncology. The chlorine atom on the pyridazine ring is readily displaced by nucleophiles, a reaction that is fundamental to its application. This reactivity allows for the coupling of the pyridazine moiety to other pharmacologically active fragments, a strategy known as molecular hybridization. nih.gov This approach aims to create hybrid molecules that combine the features of two or more pharmacophores to enhance therapeutic activity or overcome drug resistance. nih.gov

A notable application involves the synthesis of novel chloropyridazine hybrids designed as anticancer agents that induce apoptosis and inhibit the enzyme poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov In these syntheses, a related compound, 3,6-dichloropyridazine, is reacted with other reagents like 4-hydroxy benzaldehyde to produce key intermediates such as 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde. nih.gov This intermediate is then further modified to create a series of targeted therapeutic molecules. nih.gov Similarly, this compound serves as a foundational building block for creating a variety of pyridazine-based compounds with potential therapeutic applications. lookchem.com

Precursor for Diverse Biologically Active Molecules

This compound is a versatile precursor for a wide range of molecules with demonstrated biological activity. Its role as a building block extends to the production of compounds explored for both antimicrobial and anticancer properties. The ability to incorporate the this compound unit into larger, more complex structures is a key factor in its utility. lookchem.com

Research has focused on using this precursor to develop potent enzyme inhibitors. For example, a series of 4-chloropyridazinoxyphenyl conjugates were designed and synthesized as potential PARP-1 inhibitors. nih.gov PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a promising strategy for treating certain types of cancers. The synthesized hybrids demonstrated significant growth inhibition across several cancer cell lines. nih.gov

| Molecule Class | Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| 4-chloropyridazinoxyphenyl-aromatic ketones | PARP-1 Inhibition, Apoptosis Induction | Anticancer | nih.gov |

| 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrids | PARP-1 Inhibition, Apoptosis Induction | Anticancer | nih.gov |

| 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione hybrid | PARP-1 Inhibition, Apoptosis Induction | Anticancer | nih.gov |

Role of this compound Hydrochloride in Synthesis

Like many nitrogen-containing heterocyclic compounds, this compound can be converted into its hydrochloride salt, this compound hydrochloride (CAS RN: 1193386-63-8). alfa-chemistry.com While the free base of related compounds like 4-chloropyridine is known to be unstable and can react with itself, conversion to the hydrochloride salt significantly improves stability. researchgate.net This practice is common in organic synthesis as it renders the compound easier to store, handle, and weigh accurately. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,6-dichloropyridazine |

| 4-hydroxy benzaldehyde |

| 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde |

| poly (ADP-ribose) polymerase-1 (PARP-1) |

| This compound hydrochloride |

| 4-chloropyridine |

Computational and Spectroscopic Characterization of 4 Chloropyridazine and Its Derivatives

Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and potential applications of molecules like 4-chloropyridazine. Through methods such as Density Functional Theory (DFT) and molecular docking, researchers can predict various properties, saving significant time and resources compared to purely experimental approaches gsconlinepress.comsemanticscholar.org. These theoretical studies offer deep insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems semanticscholar.org. It has become a popular and effective tool for predicting the properties and reactivity of chemical compounds, including pyridazine (B1198779) derivatives gsconlinepress.comresearchgate.net. DFT calculations are instrumental in rationalizing and predicting a wide range of chemical phenomena, from corrosion inhibition to spectroscopic properties.

DFT has been successfully employed to predict the efficacy of organic molecules as corrosion inhibitors for metals in acidic media gsconlinepress.comresearchgate.net. The inhibition mechanism typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier semanticscholar.org. Pyridazine derivatives are considered effective corrosion inhibitors due to the presence of nitrogen heteroatoms and π-electrons in their aromatic rings, which serve as active centers for adsorption gsconlinepress.com.

Computational studies on various pyridazine derivatives show that their ability to inhibit corrosion is strongly linked to their molecular and electronic structure. The inhibitor molecules can donate electrons to the vacant d-orbitals of the metal, and the metal can, in turn, back-donate electrons to the inhibitor's vacant orbitals, strengthening the bond. DFT calculations help quantify the parameters that govern these interactions, thereby predicting the inhibition efficiency gsconlinepress.comresearchgate.net.

To assess the reactivity and inhibition potential of this compound and its derivatives, several quantum chemical variables are calculated using DFT. These parameters provide a framework for understanding the molecule's interaction with a metal surface gsconlinepress.comresearchgate.netcore.ac.uk.

E(HOMO) and E(LUMO): The energy of the Highest Occupied Molecular Orbital (E(HOMO)) is associated with the molecule's capacity to donate electrons. A higher E(HOMO) value indicates a greater tendency for electron donation, leading to higher inhibition efficiency. The energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)) relates to the molecule's ability to accept electrons. A lower E(LUMO) value suggests a greater capacity for electron acceptance from the metal surface gsconlinepress.com.

HOMO-LUMO Energy Gap (ΔE): The energy gap (ΔE = E(LUMO) – E(HOMO)) is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, which generally correlates with better corrosion inhibition performance researchgate.netresearchgate.net.

Ionization Potential (I) and Electron Affinity (A): Ionization potential (I = -E(HOMO)) is the energy required to remove an electron, while electron affinity (A = -E(LUMO)) is the energy released when an electron is added. A lower ionization potential and a higher electron affinity are favorable for an effective corrosion inhibitor core.ac.uknih.govsci-hub.se.

Global Reactivity Descriptors: Other important parameters include electronegativity (χ), which measures the tendency to attract electrons; global hardness (η), which indicates resistance to charge transfer; and global softness (S), the reciprocal of hardness. Molecules with lower hardness and higher softness are expected to be more reactive and thus better inhibitors gsconlinepress.comresearchgate.netirjweb.com.

The following table presents calculated quantum chemical parameters for two example pyridazine derivatives from a DFT study, illustrating the relationship between these values and predicted inhibition efficiency.

| Parameter | 5-phenyl-6-ethylpridazine-3-one (PEPO) | 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | Significance for Corrosion Inhibition |

| E(HOMO) (eV) | -6.53 | -6.21 | Higher value indicates better electron-donating ability. gsconlinepress.comresearchgate.net |

| E(LUMO) (eV) | -1.78 | -2.12 | Lower value indicates better electron-accepting ability. gsconlinepress.comresearchgate.net |

| Energy Gap (ΔE) (eV) | 4.75 | 4.09 | Lower value indicates higher reactivity and better inhibition. gsconlinepress.comresearchgate.net |

| Ionization Potential (I) (eV) | 6.53 | 6.21 | Lower value suggests easier electron donation. |

| Electron Affinity (A) (eV) | 1.78 | 2.12 | Higher value suggests stronger binding to the metal surface. nih.gov |

| Electronegativity (χ) (eV) | 4.15 | 4.16 | Measures the power to attract electrons. |

| Global Hardness (η) (eV) | 2.37 | 2.04 | Lower value indicates higher reactivity. gsconlinepress.com |

| Global Softness (S) (eV⁻¹) | 0.42 | 0.49 | Higher value indicates higher reactivity. gsconlinepress.com |

This data is for illustrative purposes, derived from a study on pyridazine derivatives. gsconlinepress.comresearchgate.net

Molecular Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity researchgate.netlibretexts.org. The ESP map illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions chemrxiv.orgmdpi.com.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are likely to interact with positive centers, such as metal cations on a surface. For this compound, these regions are expected around the two nitrogen atoms due to their lone pairs of electrons researchgate.netnih.gov.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

The ESP map for a this compound derivative would show the most negative potential localized on the nitrogen atoms, identifying them as the primary sites for interaction with a metal surface during corrosion inhibition researchgate.netresearchgate.net. This analysis helps in understanding the orientation of the molecule upon adsorption and the nature of the chemical bond formed.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex impactfactor.orgmdpi.com. This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level.

Studies have repurposed pyridazine derivatives to explore their potential antiproliferative and antitumor activities by docking them against biological targets like DNA or specific enzymes impactfactor.org. For example, in a study of pyridazine derivatives, molecules were docked against a DNA target (PDB ID: 6BNA) to identify compounds with the best binding affinity impactfactor.org. The docking score, typically expressed in kcal/mol, represents the binding energy of the ligand-receptor complex; a more negative score indicates a more favorable binding interaction mdpi.com.

The insights from these simulations can guide the synthesis of new derivatives with improved biological activity. For instance, docking studies on pyridazine derivatives targeting enzymes like VEGFR kinase have been used to explore their potential as colon cancer inhibitors impactfactor.org. Other studies have investigated pyridazine derivatives as antihypertensive agents by docking them against adrenergic receptors semanticscholar.org.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base) mdpi.comresearchgate.net. On a halogen atom like the chlorine in this compound, there is a region of positive electrostatic potential along the C-Cl bond axis, known as a σ-hole, which can interact favorably with electron-rich sites mdpi.com.

In the context of metal coordination, the chlorine atom of this compound can participate in halogen bonding with other Lewis bases in the crystal lattice, such as halide ions coordinated to a metal center. This interaction plays a significant role in crystal engineering and the formation of supramolecular networks mdpi.com. For example, studies on 2,5-dihalopyridine-Cu(I) halide complexes have shown that C–X···A–Cu (where X and A are halogens) halogen bonds link the primary coordination polymers into 3-D networks researchgate.net. The strength and geometry of these halogen bonds are influenced by the nature of the halogen and other substituents on the pyridine (B92270) ring researchgate.net. This analysis is crucial for designing novel coordination compounds with specific structural and functional properties.

Density Functional Theory (DFT) Applications

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in the structural elucidation of organic compounds. For this compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides comprehensive structural information about molecules. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of atoms. For pyridazine derivatives, ¹H, ¹³C, and ¹⁵N NMR are commonly employed to confirm their structures nih.gov.

In ¹H NMR spectroscopy of this compound, the chemical environment of each proton determines its resonance frequency or chemical shift (δ). The pyridazine ring contains three protons. The proton at position 4 is substituted by a chlorine atom, leaving protons at the 3, 5, and 6 positions. Due to the electronegativity of the nitrogen atoms and the chlorine substituent, these protons are deshielded and appear at relatively high chemical shifts (downfield) in the aromatic region of the spectrum. The symmetry of the molecule influences the number of distinct signals.

Similarly, in ¹³C NMR spectroscopy, four signals are expected for the four distinct carbon atoms of the this compound ring. The carbon atom bonded to the chlorine (C4) is significantly affected by the halogen's electronegativity. The chemical shifts of the other carbon atoms (C3, C5, and C6) are influenced by their proximity to the ring nitrogen atoms. Two-dimensional NMR techniques such as HMQC and HMBC are often used to definitively assign proton and carbon signals, especially in more complex derivatives nih.gov.

Table 1: Typical ¹H and ¹³C NMR Spectral Data for Substituted Pyridazines Note: Exact values for this compound may vary based on solvent and experimental conditions. Data for derivatives show the influence of various functional groups.

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Pyridazinone Derivative | ¹H | 6.89 (s, 1H, H-Pyz) | - |

| Pyridazinone Derivative | ¹³C | 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44 | - |

| Chalcone-Pyridazine Hybrid | ¹H | 5.16 - 5.24 (s, benzyloxy protons) | J = 15.6 or 15.9 (trans-alkene) |

This table is interactive. Click on the headers to sort. Data sourced from studies on pyridazinone derivatives and chalcone-pyridazine hybrids nih.govmdpi.com.

Monitoring Reaction Completion

NMR spectroscopy is an effective in-situ technique for monitoring the progress of chemical reactions. By acquiring a series of spectra over time, chemists can observe the consumption of reactants and the formation of products in real-time mdpi.comnih.gov.

In the synthesis of this compound derivatives, reaction completion can be monitored by observing characteristic changes in the NMR spectrum. For example, in a substitution reaction where the chlorine atom at the C4 position is replaced by another group, the ¹H NMR signals corresponding to the protons on the this compound ring (reactants) will decrease in intensity. Concurrently, new signals corresponding to the protons of the product molecule will appear and increase in intensity. By integrating the signals of both the reactant and product, the extent of the reaction can be quantified, and the reaction can be stopped once the starting material is fully consumed, ensuring optimal yield and purity nih.govresearchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending vscht.czmsu.edu.

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. The region above 1500 cm⁻¹ is known as the functional group region, while the area below 1500 cm⁻¹ is the fingerprint region, which is unique for each compound msu.edumaricopa.edu.

For this compound and its derivatives, key absorptions include:

Aromatic C-H Stretch: A weak to medium absorption band typically appears just above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is part of an aromatic ring vscht.cz.

C=N and C=C Ring Stretching: The pyridazine ring gives rise to several sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds vscht.cz.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is found in the fingerprint region, typically between 850 and 550 cm⁻¹ msu.edu. This band is a key indicator of the chloro-substitution.

When synthesizing derivatives, the appearance of new, strong absorption bands confirms the addition of new functional groups. For example, the formation of a pyridazinone derivative from a reaction would be confirmed by the appearance of a strong, sharp C=O stretching band around 1650-1740 cm⁻¹ mdpi.comnih.gov. Similarly, the introduction of an N-H group would be indicated by a band in the 3200-3500 cm⁻¹ region nih.gov.

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Functional Groups

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Ring C=N, C=C | Stretch | 1400 - 1600 | Medium |

| C-Cl | Stretch | 550 - 850 | Medium to Strong |

| N-H (in derivatives) | Stretch | 3200 - 3500 | Medium |

| C=O (in derivatives) | Stretch | 1650 - 1760 | Strong |

This table is interactive. Click on the headers to sort. Data compiled from general spectroscopic tables and specific literature on pyridazine derivatives mdpi.comnih.govvscht.czmsu.edulibretexts.org.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern libretexts.orgchemguide.co.uk.

For this compound (C₄H₃ClN₂), the molecular weight is approximately 114.5 g/mol . In the mass spectrum, the molecular ion peak (M⁺) will appear as a pair of peaks due to the natural isotopic abundance of chlorine: one for the ³⁵Cl isotope (M⁺) and another, about one-third the intensity, for the ³⁷Cl isotope (M+2) miamioh.edu. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. The analysis of these fragments provides valuable structural information libretexts.org. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable neutral molecules or radicals. For this compound, expected fragmentations include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to form a pyridazinyl cation at m/z 79 (M - 35).

Loss of Dinitrogen: Expulsion of a stable N₂ molecule, a common pathway for pyridazines, leading to a fragment ion.

Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocyclic rings, resulting in the loss of 27 mass units.

Table 3: Predicted Mass Spectrometry Data for this compound (C₄H₃ClN₂)

| Ion | Description | Predicted m/z |

| [C₄H₃³⁵ClN₂]⁺ | Molecular Ion (M⁺) | 114 |

| [C₄H₃³⁷ClN₂]⁺ | Molecular Ion Isotope (M+2) | 116 |

| [C₄H₃N₂]⁺ | Loss of Cl radical | 79 |

| [C₄H₃Cl]⁺ | Loss of N₂ | 86 |

| [C₃H₂Cl]⁺ | Loss of N₂ and H | 85 |

| [C₃H₂N]⁺ | Loss of Cl and HCN | 52 |

This table is interactive. Click on the headers to sort. Predicted fragmentation patterns are based on established principles of mass spectrometry for halogenated and nitrogen-containing aromatic compounds libretexts.orgchemguide.co.ukmiamioh.edunist.gov.

Molecular Weight and Fragmentation Pattern Analysis

The molecular weight of a compound is a fundamental property, and its determination via mass spectrometry provides crucial information for structural elucidation. For this compound, the nominal molecular weight is 114 g/mol , calculated from the atomic weights of its constituent atoms (C₄H₃ClN₂). High-resolution mass spectrometry would reveal a more precise monoisotopic mass.

The molecular ion peak is expected to be prominent. researchgate.net Due to the presence of the chlorine atom, this peak will be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways for the this compound molecular ion would likely involve the following steps:

Loss of a Chlorine Radical: The initial fragmentation may involve the cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl) to form a pyridazinyl cation.

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic rings is the elimination of a neutral molecule of hydrogen cyanide. researchgate.net This can occur from the molecular ion or subsequent fragment ions.

Loss of Dinitrogen (N₂): The pyridazine ring is characterized by the presence of two adjacent nitrogen atoms. A characteristic fragmentation for pyridazines is the expulsion of a molecule of dinitrogen (N₂), leading to a four-membered carbocyclic ring fragment. researchgate.net

Ring Cleavage: Further fragmentation can involve the cleavage of the pyridazine ring itself, leading to smaller charged fragments.

Based on these principles, a predicted fragmentation pattern for this compound is summarized in the table below.

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 114/116 | [C₄H₃ClN₂]⁺˙ | Molecular Ion (M⁺˙) with isotopic peak |

| 79 | [C₄H₃N₂]⁺ | M⁺˙ - •Cl |

| 87/89 | [C₃H₂ClN]⁺˙ | M⁺˙ - HCN |

| 52 | [C₄H₄]⁺˙ | M⁺˙ - N₂ - Cl• |

| 51 | [C₄H₃]⁺ | M⁺˙ - N₂ - HCl |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of pyridazine and its derivatives is typically characterized by two main types of electronic transitions: π → π* and n → π*. aip.org

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). For the parent pyridazine molecule, these transitions are observed in the ultraviolet region.

The n → π* transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily localized on the nitrogen atoms, to an antibonding π* orbital. These transitions are typically of lower intensity (smaller ε) and occur at longer wavelengths (lower energy) compared to the π → π* transitions. aip.org

The introduction of a chlorine atom at the 4-position of the pyridazine ring is expected to influence the electronic absorption spectrum. Chlorine is an electronegative atom with lone pairs of electrons, and it can exert both inductive (-I) and mesomeric (+M) effects. These effects can cause a shift in the absorption maxima (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths.

While specific experimental UV-Vis data for this compound is limited, theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic spectra of such molecules. nih.govmdpi.com Computational studies on related pyridazine and substituted pyridine compounds suggest that the n → π* and π → π* transitions would be the most significant features in the UV spectrum of this compound. nih.govresearchgate.net

The table below presents a summary of the expected electronic transitions for this compound based on theoretical considerations and data from analogous compounds.

| Type of Transition | Expected Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Orbitals Involved |

| n → π | ~300 - 350 | Low | Non-bonding (N lone pair) → π |

| π → π | ~200 - 280 | High | π → π |

It is important to note that the solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands.

Q & A

Q. What are the standard methodologies for synthesizing 4-chloropyridazine, and how can purity be ensured?

this compound is typically synthesized via condensation reactions or heterocyclization of precursors like β-amino-α,γ-dicyanocrotononitrile with ketones or diazonium salts . Key steps include:

- Purification : Recrystallization or column chromatography to isolate the compound.

- Characterization : Use spectroscopic methods (¹H/¹³C NMR, IR) and high-resolution mass spectrometry (HRMS) to confirm structure and purity (>95%) .

- Validation : Compare melting points and spectral data with literature values to detect impurities .

Q. How should researchers characterize the electronic properties of this compound to predict reactivity?

- Spectroscopic Analysis : UV-Vis spectroscopy to assess π→π* transitions and electron-withdrawing effects of the chlorine substituent.

- Computational Pre-screening : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

- Empirical Validation : Correlate computational predictions with experimental reactivity in nucleophilic substitution reactions .

Advanced Research Questions

Q. How do bond dissociation energies (BDEs) of this compound explain its regioselectivity in cross-coupling reactions?

Computational studies (G3B3/B3LYP methods) show that the C-Cl bond at the 4-position has the lowest BDE (~93-95 kcal/mol), making it the most reactive site in Suzuki-Miyaura couplings . Key insights:

Q. Why does this compound exhibit unexpected reactivity trends in nucleophilic substitutions despite favorable LUMO energies?

While the LUMO energy of this compound (-1.8 eV) suggests high electrophilicity, its LUMO+1 orbital (~0.6 eV higher) better correlates with observed reactivity due to orbital lobe orientation . Methodological recommendations:

Q. How can contradictions between computational and experimental reactivity data be resolved?

- Error Analysis : Quantify uncertainties in computational methods (e.g., ±7 kcal/mol for B3LYP BDEs vs. G3B3) .

- Control Experiments : Test competing mechanisms (e.g., radical vs. polar pathways) using radical traps or isotopic labeling .

- Meta-Analysis : Review historical data on analogous systems (e.g., chloropyrimidines) to identify consistent trends .

Methodological Best Practices

- Data Reproducibility : Archive raw NMR/HRMS data in repositories like Chemotion or RADAR4Chem, adhering to FAIR principles .

- Conflict Resolution : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses when data conflicts arise .

- Literature Review : Use tools like NFDI4Chem’s terminology service to standardize keywords (e.g., "regioselectivity," "halo-heterocycle") and avoid biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |